![molecular formula C23H19N7O B2589413 N-(4-((6-(1H-咪唑-1-基)嘧啶-4-基)氨基)苯基)-2-(1H-吲哚-3-基)乙酰胺 CAS No. 1203290-84-9](/img/structure/B2589413.png)
N-(4-((6-(1H-咪唑-1-基)嘧啶-4-基)氨基)苯基)-2-(1H-吲哚-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
科学研究应用
抗病毒剂
与“N-(4-((6-(1H-咪唑-1-基)嘧啶-4-基)氨基)苯基)-2-(1H-吲哚-3-基)乙酰胺”结构相关的化合物已被探索其抗病毒特性。例如,2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶被设计、合成并作为抗鼻病毒剂进行测试,展示了这些化合物在新抗病毒药物开发中的潜力 (Hamdouchi 等,1999)。
褪黑激素受体配体
一类新型的咪唑并[1,2-a]吡啶,包括与所讨论化合物相似的衍生物,已被确定为褪黑激素受体配体。这些化合物对 MT(1) 和 MT(2) 受体表现出良好的选择性和亲和性,表明它们在睡眠障碍和昼夜节律调节中的潜在用途 (El Kazzouli 等,2011)。
杂环化合物的合成
对 N-[4-(二氰基甲基偶氮)苯基]-2-糖精-2-基乙酰胺的研究为合成各种哒嗪和嘧啶衍生物铺平了道路,突出了该化合物作为复杂杂环化合物合成中前体的效用,这些杂环化合物具有潜在的生物活性 (Aly & Nassar,2004)。
用于汞检测的荧光探针
基于咪唑并[1,2-a]吡啶衍生物开发用于环境样品中汞离子检测的荧光探针证明了该化合物在分析化学和环境监测中的应用。这项工作展示了这些化合物在创建重金属的灵敏且选择性传感器中的作用 (Shao 等,2011)。
抗肿瘤活性
N-(8-(3-脲基苯基)咪唑并[1,2-a]吡啶-6-基)乙酰胺衍生物已被合成并评估了其对各种癌细胞系的抗肿瘤活性。这项研究表明,该化合物的衍生物作为抗肿瘤剂具有显着的潜力,进一步强调了该化合物在药物化学和肿瘤学研究中的相关性 (Chena 等,2022)。
未来方向
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide” and other imidazole derivatives have immense potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c31-23(11-16-13-25-20-4-2-1-3-19(16)20)29-18-7-5-17(6-8-18)28-21-12-22(27-14-26-21)30-10-9-24-15-30/h1-10,12-15,25H,11H2,(H,29,31)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKXDDKMGDAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。